
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(trifluoromethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The use of a palladium catalyst facilitates the coupling of the vinyl group to the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous purification steps, such as distillation and recrystallization, to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, with reagents like hydrogen chloride or bromine.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Reactions: Products include 1-hydroxy-2-(trifluoromethyl)-4-vinylbenzene or 1-amino-2-(trifluoromethyl)-4-vinylbenzene.
Addition Reactions: Products include 1-chloro-2-(trifluoromethyl)-4-(2-chloroethyl)benzene or 1-chloro-2-(trifluoromethyl)-4-(2-bromoethyl)benzene.
Oxidation Reactions: Products include this compound oxide or this compound ketone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Examined for its potential therapeutic properties. Research has focused on its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which 1-chloro-2-(trifluoromethyl)-4-vinylbenzene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways, such as those involving kinases and transcription factors, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(trifluoromethyl)-4-vinylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
1-Bromo-2-(trifluoromethyl)-4-vinylbenzene:
Eigenschaften
Molekularformel |
C9H6ClF3 |
|---|---|
Molekulargewicht |
206.59 g/mol |
IUPAC-Name |
1-chloro-4-ethenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2 |
InChI-Schlüssel |
CJNVUIQXBWCDBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



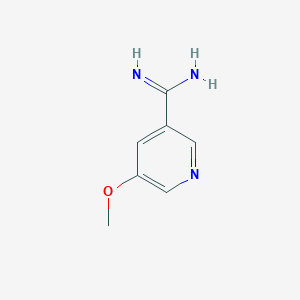
![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
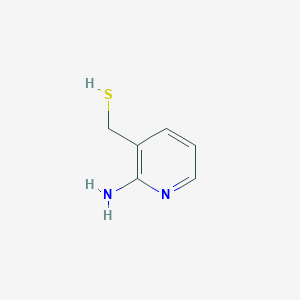
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
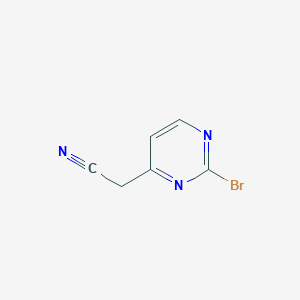
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)
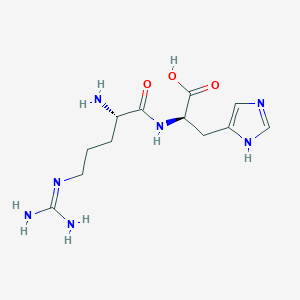
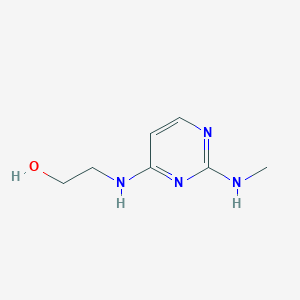




![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)
